1-(4-Fluorophenyl)-3-pyridin-4-ylurea
Description
1-(4-Fluorophenyl)-3-pyridin-4-ylurea is a urea derivative featuring a 4-fluorophenyl group and a pyridin-4-yl moiety. Urea-based compounds are significant in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, enabling interactions with biological targets such as kinases and enzymes .
Properties
CAS No. |
76947-67-6 |
|---|---|
Molecular Formula |
C12H10FN3O |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-pyridin-4-ylurea |
InChI |
InChI=1S/C12H10FN3O/c13-9-1-3-10(4-2-9)15-12(17)16-11-5-7-14-8-6-11/h1-8H,(H2,14,15,16,17) |
InChI Key |
LWSVUFOPFMPAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=NC=C2)F |
solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-pyridin-4-ylurea typically involves the reaction of 4-fluoroaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-pyridin-4-ylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-pyridin-4-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The fluorophenyl analog has a lower molecular weight than the chlorophenyl derivative (231.23 vs. 247.68 g/mol), reflecting fluorine’s smaller atomic size. This may enhance solubility and reduce steric hindrance in biological systems .
Comparison Based on Substituent Effects
Electronic and Steric Considerations:
- Fluorine vs. Chlorine : Fluorine’s high electronegativity (3.98 Pauling scale) versus chlorine (3.16) increases the electron-withdrawing effect on the phenyl ring, polarizing the urea carbonyl group and enhancing hydrogen-bond acceptor strength. This could improve binding to targets like kinase ATP-binding pockets .
- Substituent Position : In related chalcone derivatives (e.g., compound 2j), para-substitution of halogens (Br, Cl, F) on aromatic rings correlates with lower IC₅₀ values compared to meta- or ortho-substituents, suggesting para-fluorine in this compound may optimize activity .
Table 2: Hypothetical Activity Trends Based on Structural Analog Data
Metabolic Stability :
- The 4-fluorophenyl group may resist oxidative metabolism compared to non-halogenated phenyl groups, as seen in fungal biotransformation studies where fluorinated metabolites retained structural integrity .
Biological Activity
1-(4-Fluorophenyl)-3-pyridin-4-ylurea, a compound of significant interest in medicinal chemistry, exhibits various biological activities primarily through its interactions with specific molecular targets. This article delves into the compound's biological activity, including its mechanism of action, potential therapeutic applications, and comparative analysis with related compounds.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and receptor modulator . The compound likely binds to active sites of enzymes or receptors, leading to modulation of their functions. For instance, it has been studied for its inhibitory effects on soluble epoxide hydrolase , an enzyme involved in inflammatory processes. Such interactions can influence various cellular pathways, making it a candidate for therapeutic applications in anti-inflammatory and anticancer treatments .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
Several studies have highlighted the biological implications of this compound:
- Anti-inflammatory Studies : Research indicates that this compound can significantly reduce the activity of soluble epoxide hydrolase, which is instrumental in mediating inflammatory responses in various models. This suggests its potential use in treating inflammatory diseases.
- Anticancer Research : In vitro studies have shown that similar urea derivatives can inhibit cancer cell proliferation. The structural features of this compound may enhance its binding affinity to targets involved in cancer progression, making it a promising candidate for further investigation.
- Comparative Analysis : The compound has been compared with other urea derivatives that share similar structural motifs. For example, compounds like 1-(Cyclopropylmethyl)-1-(4-fluorophenyl)-3-pyridin-3-ylurea have shown varied biological activities based on substituent differences. Such comparisons are crucial for understanding how structural modifications can impact biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
